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Compound of Interest

Compound Name: Endostatin

Cat. No.: B067465 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive information regarding N-terminal modified endostatin,

commercially known as Endostar. Here, you will find answers to frequently asked questions,

troubleshooting guides for common experimental hurdles, detailed experimental protocols, and

a summary of comparative efficacy data.

Frequently Asked Questions (FAQs)
Q1: What is N-terminal modified endostatin (Endostar), and how does it differ from unmodified

endostatin?

A1: Endostar is a recombinant human endostatin that has been engineered with a nine-amino

acid sequence (MGGSHHHHH) at its N-terminus. This modification, which includes a

polyhistidine tag (His-tag), was designed to improve the protein's stability and solubility

compared to unmodified recombinant endostatin.[1][2] The enhanced stability is attributed to

an additional zinc-binding site created by the modification, which helps maintain a more

compact and protease-resistant protein structure.[3]

Q2: Why does the N-terminal modification in Endostar lead to a better clinical response?

A2: The superior clinical response observed with Endostar is primarily attributed to its improved

pharmacokinetic properties. The N-terminal modification enhances the protein's stability,

making it more resistant to degradation by proteases in the bloodstream.[3] This increased

stability leads to a longer half-life, allowing for sustained therapeutic concentrations in vivo.
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Furthermore, the modification improves the solubility of the protein, which facilitates its

manufacturing and formulation for clinical use.[1] Preclinical studies have suggested that

Endostar may be at least twice as potent as unmodified endostatin in animal tumor models.[4]

Q3: What is the primary mechanism of action for Endostar?

A3: Endostar, like endogenous endostatin, is a potent inhibitor of angiogenesis, the formation

of new blood vessels. Its anti-angiogenic effects are multi-faceted and include:

Inhibition of Vascular Endothelial Growth Factor (VEGF) Signaling: Endostar can block the

VEGF signaling pathway by interfering with the phosphorylation of VEGF Receptor 2

(VEGFR-2), a key step in VEGF-mediated angiogenesis.[5]

Interaction with Integrins: It binds to integrin α5β1 on the surface of endothelial cells, which

can disrupt cell adhesion and migration.

Downregulation of Wnt/β-catenin Signaling: Endostar has been shown to suppress the Wnt/

β-catenin signaling pathway, which is involved in endothelial cell proliferation and tube

formation.[6]

Inhibition of Matrix Metalloproteinases (MMPs): Endostar can inhibit the activity of MMPs,

enzymes that are crucial for the breakdown of the extracellular matrix, a necessary step for

endothelial cell invasion and new vessel formation.[6]

Q4: Is there direct clinical evidence from head-to-head trials showing Endostar is superior to

unmodified endostatin?

A4: To date, there is a lack of publicly available data from large-scale, head-to-head clinical

trials directly comparing the efficacy of Endostar with unmodified recombinant human

endostatin. The majority of clinical trials have evaluated the efficacy of Endostar in

combination with chemotherapy against chemotherapy alone. These studies have consistently

demonstrated that the addition of Endostar significantly improves clinical outcomes, including

objective response rates and progression-free survival, in various cancers such as non-small

cell lung cancer (NSCLC).[7][8][9]
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Preclinical Efficacy of Endostar
Assay Cell Line Treatment

Concentrati
on

% Inhibition Citation

Proliferation HUVEC Endostar 50 µg/mL
25.63 ±

2.85%
[4]

HUVEC Endostar 100 µg/mL
45.92 ±

2.50%
[4]

HUVEC Endostar 150 µg/mL
59.47 ±

1.86%
[4]

Migration HUVEC Endostar 50 µg/mL
40.72 ±

8.10%
[4]

HUVEC Endostar 100 µg/mL
59.62 ±

4.90%
[4]

HUVEC Endostar 150 µg/mL
76.29 ±

4.40%
[4]

Invasion HUVEC Endostar 50 µg/mL
59.31 ±

5.21%
[6]

HUVEC Endostar 100 µg/mL
75.52 ±

2.39%
[6]

HUVEC Endostar 150 µg/mL
82.41 ±

5.38%
[6]

Tube

Formation
HUVEC Endostar 50 µg/mL

45.36 ±

6.44%
[6]

HUVEC Endostar 100 µg/mL
60.82 ±

7.78%
[6]

HUVEC Endostar 150 µg/mL
71.13 ±

7.14%
[6]
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Clinical Efficacy of Endostar in Combination Therapy
(Advanced NSCLC)

Study
Treatment
Arm

Objective
Response
Rate (ORR)

Disease
Control
Rate (DCR)

Median
Progressio
n-Free
Survival
(PFS)
(months)

Citation

Meta-analysis
Endostar +

PBDC

Significantly

Higher

Significantly

Higher
Improved [2]

PBDC Alone - - - [2]

Phase III Trial
Endostar +

NP
35.4% - 6.3 [9]

NP Alone 19.5% - 3.6 [9]

Meta-analysis
Endostar +

CCRT
1.263 (RR) 1.274 (RR) - [8]

CCRT Alone - - - [8]

PBDC: Platinum-Based Doublet Chemotherapy; NP: Vinorelbine + Cisplatin; CCRT: Concurrent

Chemoradiotherapy; RR: Risk Ratio

Experimental Protocols
Human Umbilical Vein Endothelial Cell (HUVEC)
Proliferation Assay
Objective: To assess the anti-proliferative effect of N-terminal modified endostatin on

endothelial cells.

Materials:

Human Umbilical Vein Endothelial Cells (HUVECs)
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Endothelial Cell Growth Medium (EGM-2)

Fetal Bovine Serum (FBS)

Trypsin-EDTA

Phosphate-Buffered Saline (PBS)

96-well cell culture plates

N-terminal modified endostatin (Endostar)

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Dimethyl sulfoxide (DMSO)

Microplate reader

Procedure:

Cell Culture: Culture HUVECs in EGM-2 supplemented with 2% FBS in a T-75 flask at 37°C

in a humidified 5% CO₂ incubator until they reach 80-90% confluency.

Cell Seeding:

Wash the cells with PBS and detach them using Trypsin-EDTA.

Resuspend the cells in EGM-2 and perform a cell count.

Seed the HUVECs into 96-well plates at a density of 1 x 10⁴ cells/well.

Incubate the plates for 24 hours to allow for cell attachment.

Treatment:

Prepare serial dilutions of Endostar in EGM-2.

Remove the old medium from the wells and add 100 µL of the Endostar dilutions to the

respective wells. Include a vehicle control group (medium without Endostar).
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Incubate the plates for 24 to 72 hours.

MTT Assay:

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

Incubate for 4 hours at 37°C.

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan

crystals.

Shake the plate for 10 minutes to ensure complete dissolution.

Data Analysis:

Measure the absorbance at 490 nm using a microplate reader.

Calculate the percentage of cell proliferation inhibition using the following formula: %

Inhibition = [1 - (Absorbance of treated cells / Absorbance of control cells)] x 100

Chicken Chorioallantoic Membrane (CAM) Assay
Objective: To evaluate the anti-angiogenic activity of N-terminal modified endostatin in an in

vivo model.

Materials:

Fertilized chicken eggs

70% Ethanol

Sterile PBS

Thermostable, non-toxic carrier (e.g., gelatin sponge, filter paper discs)

N-terminal modified endostatin (Endostar)

Incubator (37.5°C, 60-70% humidity)
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Stereomicroscope

Digital camera

Procedure:

Egg Incubation:

Clean fertilized chicken eggs with 70% ethanol and place them in an incubator at 37.5°C

with 60-70% humidity.

Windowing:

On embryonic day 3, create a small window in the eggshell over the air sac to expose the

CAM.

Sample Application:

On embryonic day 8-10, place a sterile carrier soaked with a known concentration of

Endostar (or vehicle control) onto the CAM.

Incubation and Observation:

Seal the window with sterile tape and return the eggs to the incubator.

Incubate for 48-72 hours.

Observe the CAM under a stereomicroscope and capture images of the blood vessels

around the carrier.

Quantification:

Quantify the anti-angiogenic effect by counting the number of blood vessel branch points

within a defined area around the carrier or by measuring the avascular zone.

Mandatory Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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